molecular formula C6H8N4O2 B1590010 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- CAS No. 1128-13-8

2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-

Cat. No.: B1590010
CAS No.: 1128-13-8
M. Wt: 168.15 g/mol
InChI Key: DNHCPEFCQYRQQN-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- is a cyclic organic compound characterized by the presence of four amino groups attached to a cyclohexadiene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- typically involves the nitration of 2,5-Cyclohexadiene-1,4-dione followed by reduction. The nitration process introduces nitro groups at the 2,3,5, and 6 positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound can also undergo redox reactions, influencing cellular redox states and affecting various biochemical pathways .

Comparison with Similar Compounds

  • 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-
  • Cyclohexa-1,4-diene
  • 2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-

Comparison: 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- is unique due to the presence of four amino groups, which significantly enhance its reactivity and potential for forming hydrogen bonds. This distinguishes it from other similar compounds that may have different substituents, such as alkyl or methoxy groups, which alter their chemical behavior and applications .

Properties

IUPAC Name

2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHCPEFCQYRQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509655
Record name 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128-13-8
Record name 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tetraphthalimido-1,4-benzoquinone (30.00 g, 0.044 mole) is added to 200 ml of 80% hydrazine hydrate. The mixture is heated to 60° C. for two hours. After cooling to room temperature, the mixture is filtered yielding dark purple crystals melting at 260°-262° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-
Reactant of Route 2
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-
Reactant of Route 3
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-
Reactant of Route 4
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-
Reactant of Route 5
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-
Reactant of Route 6
Reactant of Route 6
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-
Customer
Q & A

Q1: How does 2,3,5,6-Tetraaminobenzoquinone contribute to the performance of energy storage devices?

A1: 2,3,5,6-Tetraaminobenzoquinone exhibits promising potential as a building block for energy storage materials, particularly in the development of CCPs. [, ] Its structure allows it to coordinate with metal ions, forming frameworks with extended π–d conjugation. [] This conjugation facilitates long-range electron delocalization, enhancing the material's conductivity and ultimately its capacity to store charge. [] Studies have shown that CCPs incorporating TABQ demonstrate superior performance compared to traditional metal-organic frameworks (MOFs) in terms of charge storage capacity, rate capability, and capacity retention. []

Q2: Can the dimensionality of the framework influence the performance of 2,3,5,6-Tetraaminobenzoquinone-based CCPs in energy storage applications?

A2: Yes, the dimensionality of the framework significantly impacts the electrochemical performance of 2,3,5,6-Tetraaminobenzoquinone-based CCPs. Research has demonstrated that by carefully controlling the reaction conditions, it's possible to synthesize both 1D and 2D frameworks using TABQ and copper ions. [] This dimensional control stems from manipulating the valences of both the ligand and metal ions, leading to different coordination geometries. Notably, the 2D-CuTABQ framework exhibits superior performance as a battery cathode compared to its 1D counterpart. [] The 2D structure demonstrates a higher reversible capacity (approximately 305 mAh g−1), improved rate capability, and superior capacity retention even after numerous cycles. [] This difference highlights the importance of framework dimensionality in optimizing CCPs for high-performance energy storage.

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